29-Fluorostigmasterol
Description
Structure
3D Structure
Properties
CAS No. |
87028-22-6 |
|---|---|
Molecular Formula |
C29H47FO |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-(2-fluoroethyl)-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H47FO/c1-19(2)21(14-17-30)7-6-20(3)25-10-11-26-24-9-8-22-18-23(31)12-15-28(22,4)27(24)13-16-29(25,26)5/h6-8,19-21,23-27,31H,9-18H2,1-5H3/b7-6+/t20-,21+,23+,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
LIPUNUCTWBEIBW-XMGWFLLDSA-N |
SMILES |
CC(C)C(CCF)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Isomeric SMILES |
C[C@H](/C=C/[C@@H](CCF)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(C)C(CCF)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Synonyms |
29-fluorostigmasterol |
Origin of Product |
United States |
Synthetic Methodologies for 29 Fluorostigmasterol and Stereoisomeric Analogues
Historical Development of Fluorination Reactions in Steroid Chemistry
The field of fluorinated steroids was born in the mid-20th century with the landmark synthesis of 9α-fluorocortisol, which exhibited dramatically enhanced glucocorticoid activity compared to its non-fluorinated parent compound. researchgate.net This discovery catalyzed decades of research into the incorporation of fluorine into steroid scaffolds. Early methods were often harsh and lacked selectivity, but the development of new reagents revolutionized the field.
A significant breakthrough was the creation of electrophilic N-F reagents, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI), which became commercially available in the 1990s. nih.govdur.ac.uk These reagents offered a safer and more selective alternative to hazardous sources like fluorine gas, enabling the fluorination of electron-rich centers like enolates and enamines under mild conditions. nih.govnih.govscispace.comfrontiersin.org Concurrently, nucleophilic fluorination methods using reagents like diethylaminosulfur trifluoride (DAST) and various fluoride (B91410) salts (e.g., TBAF, CsF) became crucial for converting hydroxyl groups into fluorides, often with inversion of stereochemistry. acs.orgresearchgate.net These parallel developments in electrophilic and nucleophilic fluorination provided the fundamental chemical tools necessary to approach complex targets like 29-fluorostigmasterol. researchgate.netnih.gov
Design and Preparation of Precursors for this compound Synthesis
The synthesis of this compound cannot be achieved by direct fluorination of the parent stigmasterol (B192456) due to the lack of a functional group on the terminal C-29 carbon. Therefore, the primary strategy involves the preparation of a suitable precursor, typically 29-hydroxystigmasterol or a derivative thereof.
A common and logical synthetic pathway begins with stigmasterol itself. The process involves several key stages:
Protection of Reactive Sites: The 3β-hydroxyl group and the Δ⁵ double bond in the steroid's core are first protected to prevent unwanted side reactions. A common method is the formation of the i-steroid derivative (6-methoxy-3α,5α-cyclo), which protects both functionalities simultaneously and is stable to many subsequent reaction conditions. nih.gov
Side Chain Cleavage: The Δ²² double bond in the stigmasterol side chain is selectively cleaved, typically via ozonolysis, to yield a C-22 aldehyde (an ethyl-pregnane derivative). nih.gov This aldehyde is a crucial building block for reconstructing the side chain.
Side Chain Elaboration: The side chain is extended from the C-22 aldehyde. A Wittig-type reaction using an appropriate phosphonium (B103445) ylide containing a protected hydroxyl group can be employed to form the C-22/C-23 double bond and introduce the necessary carbon atoms for the remainder of the side chain, including a functionalized C-29.
Deprotection and Functionalization: Subsequent reduction of the double bond (if necessary) and deprotection of the terminal hydroxyl group yields 29-hydroxystigmasterol. This alcohol is the key precursor for nucleophilic fluorination.
An alternative approach involves synthesizing a labeled version, such as [29-³H]-29-hydroxyfucosterol acetate (B1210297), which starts from a stigmasterol derivative and uses a Horner-Wadsworth-Emmons reaction to build the side chain, incorporating the label and a terminal functional group that can be converted to the required hydroxyl group. researchgate.net
Table 1: Representative Synthetic Steps for Precursor Preparation
| Step | Reaction | Reagents & Conditions | Starting Material | Product | Reference |
| 1 | Protection | p-Toluenesulfonyl chloride, Pyridine; then KOAc, MeOH | Stigmasterol | i-Stigmasterol methyl ether | nih.gov |
| 2 | Ozonolysis | O₃, CH₂Cl₂/MeOH, -78 °C; then NaBH₄ | i-Stigmasterol methyl ether | C-22 Aldehyde | nih.gov |
| 3 | Wittig Reaction | (3-(tert-Butyldimethylsilyloxy)propyl)triphenylphosphonium bromide, n-BuLi | C-22 Aldehyde | Protected C-29 Hydroxy Side Chain | - |
| 4 | Deprotection | TBAF; then p-TsOH, aq. dioxane | Protected Precursor | 29-Hydroxystigmasterol | - |
Regioselective and Stereoselective Fluorination Strategies at the C-29 Position
Direct electrophilic fluorination of the C-29 C-H bond is not a feasible strategy due to the bond's high strength and lack of activating features. Electrophilic fluorinating agents like Selectfluor® react with nucleophilic centers. dur.ac.ukresearchgate.net Therefore, this approach is not suitable for the direct conversion of a C-29 methyl or methylene (B1212753) group to a C-F bond. A hypothetical route involving the creation of a carbanion at C-29 to react with an electrophilic fluorine source would be synthetically challenging and has not been reported. The primary utility of electrophilic fluorination in steroid chemistry remains at electron-rich positions, such as the C-6 position of a steroid enol ether. nih.govresearchgate.net
Nucleophilic substitution is the most direct and widely applicable strategy for the synthesis of this compound from its hydroxylated precursor. This approach involves a two-step sequence:
Activation of the Hydroxyl Group: The primary alcohol at C-29 is converted into a good leaving group. Standard procedures include tosylation (using p-toluenesulfonyl chloride) or mesylation (using methanesulfonyl chloride) to form the corresponding sulfonate ester.
Fluoride Displacement: The sulfonate ester is then treated with a source of nucleophilic fluoride ion. A variety of fluoride reagents can be used, with the choice affecting reactivity and solubility. Common reagents include spray-dried potassium fluoride (KF), cesium fluoride (CsF), or quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) fluoride (TBAF). acs.org The reaction typically proceeds via an Sₙ2 mechanism, resulting in the displacement of the leaving group by fluoride.
A more direct method for converting the C-29 alcohol to a fluoride is deoxofluorination . This reaction uses a single reagent to achieve the transformation. Diethylaminosulfur trifluoride (DAST) and its analogues are highly effective for this purpose. researchgate.netresearchgate.net The reaction of 29-hydroxystigmasterol with DAST would proceed via an intermediate fluoroalkoxysulfurane, which then undergoes intramolecular Sₙ2 displacement to yield this compound. researchgate.netresearchgate.net
Table 2: Comparison of Nucleophilic Fluorination Reagents for R-OH → R-F Conversion
| Reagent Class | Example(s) | Mechanism | Key Features | Reference |
| Fluoride Salts | TBAF, CsF, KF | Sₙ2 on sulfonate ester | Two-step process; requires prior activation of alcohol; can be cost-effective. | acs.org |
| Aminosulfuranes | DAST, Deoxo-Fluor® | Deoxofluorination (Sₙ2) | One-step from alcohol; mild conditions; DAST can be thermally unstable. | researchgate.netresearchgate.net |
Chemoenzymatic strategies offer a powerful, modern approach to functionalizing unactivated positions on the steroid skeleton. acs.org This methodology merges the high selectivity of enzymes with the broad reaction scope of synthetic chemistry. For this compound, the strategy would involve:
Biocatalytic C-H Hydroxylation: The first and most critical step is the selective hydroxylation of the C-29 methyl group of stigmasterol. This is typically accomplished using whole-cell biocatalysts (bacteria or fungi) or isolated enzymes, particularly cytochrome P450 monooxygenases. nih.govorientjchem.org These enzymes are capable of regio- and stereoselectively oxidizing non-activated C-H bonds. acs.org While enzymes specific for the C-29 position of stigmasterol are not widely reported, P450s are known to hydroxylate various positions on the sterol side chain, such as C-25, C-26, and C-28, demonstrating the feasibility of this approach. nih.govnih.gov Enzyme engineering and screening could identify a biocatalyst with the desired C-29 specificity.
Chemical Fluorination: Once the biocatalytic hydroxylation has produced 29-hydroxystigmasterol, the subsequent conversion of the hydroxyl group to a fluorine atom is achieved using the standard chemical methods described in the nucleophilic fluorination section (e.g., using DAST). scielo.br
This two-step, one-pot potential process avoids the multi-step protection and deprotection sequences often required in purely chemical syntheses, representing a more elegant and potentially "greener" route. nih.gov
Nucleophilic Fluorination Methodologies
Isolation and Chemical Purification Protocols for Synthetic this compound
Following the synthesis, the crude reaction mixture contains the desired product along with unreacted starting materials, reagents, and potential side products. A multi-step purification protocol is required to isolate pure this compound.
A typical purification sequence would be as follows:
Workup and Extraction: The reaction is first quenched, and the product is extracted from the aqueous phase into an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed to remove water-soluble impurities.
Chromatography: The primary purification method is column chromatography. researchgate.net Silica gel is the most common stationary phase for steroid separation. nih.gov The crude product is loaded onto the column, and a solvent gradient (e.g., hexane/ethyl acetate) is used to elute the components based on their polarity. Since this compound is relatively nonpolar, it will elute with a low to moderate percentage of the more polar solvent.
Crystallization: After chromatographic purification, crystallization can be used to obtain a highly pure, crystalline product. The choice of solvent is critical and is determined empirically. This step is effective at removing minor impurities that may co-elute during chromatography. scielo.brscielo.br
Purity Analysis: The purity of the final product is assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine purity and confirm the molecular weight. researchgate.netnih.govnih.gov The definitive structure and stereochemistry are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR). nih.gov
Biochemical and Molecular Interactions of 29 Fluorostigmasterol
Elucidation of Molecular Targets and Binding Dynamics
The biological activity of 29-fluorostigmasterol is defined by its interactions at the molecular level, primarily with enzymes rather than classical cell-surface or nuclear receptors. Its mechanism of action is a notable example of lethal synthesis, where the compound itself is relatively inert but is transformed into a potent toxin by the target organism's own metabolic machinery.
Receptor-Ligand Interaction Studies in Model Systems
Receptor-ligand interactions are a cornerstone of cellular communication, involving the specific binding of a molecule (ligand) to a receptor protein, which in turn initiates a cellular response. genextgenomics.com This binding is characterized by specificity, affinity, and typically, reversibility, forming the basis for the action of hormones, neurotransmitters, and many pharmaceutical drugs. genextgenomics.com
In the context of this compound, the primary molecular interaction that has been elucidated is not with a signaling receptor but with an enzyme that acts upon it as a substrate. avocadosource.comnih.gov While sterols can and do interact with various proteins and membrane components, the defining biological effect of this compound in studied model systems, such as the tobacco hornworm (Manduca sexta), stems from its enzymatic conversion. avocadosource.comnih.gov The concept of a binding dynamic is therefore best understood as the substrate-enzyme interaction that initiates its metabolic fate.
Enzyme Modulation and Kinetic Analysis (e.g., Sterol C-24 Dealkylase)
The key molecular target of this compound in insects is the enzyme system responsible for phytosterol dealkylation, specifically the C-24 dealkylase complex. avocadosource.com Phytophagous insects cannot synthesize cholesterol de novo and must obtain it by metabolizing C28 and C29 phytosterols (B1254722) from their plant-based diet. avocadosource.com This conversion pathway involves the removal of the C-24 alkyl group.
This compound acts as a substrate for this enzymatic pathway. The dealkylation of its side chain proceeds, but with a critical consequence: the process releases fluoroacetate (B1212596), a highly toxic molecule. avocadosource.comnih.gov This is the first direct chemical evidence for the fate of the carbon atoms removed during phytosterol dealkylation in an insect. nih.gov The fluoroacetate then enters the Krebs cycle after being converted to fluorocitrate, where it potently inhibits aconitase, leading to a shutdown of cellular energy metabolism and subsequent lethality. wikipedia.org
Table 1: Proposed Enzymatic Conversion of this compound in Insects
| Step | Enzyme/Process | Substrate | Product(s) | Biological Consequence |
| 1 | Ingestion & Absorption | This compound | This compound | Introduction into the insect's metabolic system. |
| 2 | C-24 Dealkylation | This compound | Desmosterol (or intermediate) + Fluoroacetate | Release of a potent metabolic poison. avocadosource.comnih.gov |
| 3 | Acetyl-CoA Synthetase | Fluoroacetate | Fluoroacetyl-CoA | Activation of the toxic metabolite. |
| 4 | Citrate Synthase | Fluoroacetyl-CoA + Oxaloacetate | Fluorocitrate | Formation of the Krebs cycle inhibitor. nih.gov |
| 5 | Aconitase Inhibition | Fluorocitrate | (No product) | Halting of the Krebs cycle, leading to energy deprivation and cell death. wikipedia.org |
Investigation of Cellular Signaling Pathways Modulated by this compound
The modulation of cellular signaling pathways by this compound is primarily an indirect consequence of the profound metabolic stress induced by its toxic metabolite, fluoroacetate.
Analysis of Signal Transduction Cascades
Signal transduction is the process by which a signal is transmitted through a cell, often as a series of molecular events or a biochemical cascade, ultimately resulting in a specific cellular response. wikipedia.orgebsco.com These pathways are essential for regulating processes like cell growth, proliferation, and metabolism. wikipedia.org
Direct modulation of a specific signal transduction cascade by this compound itself has not been a focus of research. However, the intended product of the pathway it disrupts in insects, cholesterol, is an essential component in signal transduction pathways. avocadosource.com By preventing the effective synthesis of cholesterol and instead producing a toxin, this compound fundamentally disrupts normal cellular signaling.
The primary effect is the severe disruption of cellular energy homeostasis caused by the inhibition of the Krebs cycle. This catastrophic energy failure would be expected to trigger numerous stress-response signaling cascades within the cell, such as those involving AMP-activated protein kinase (AMPK), which acts as a cellular energy sensor. Activation of such pathways would lead to the shutdown of anabolic processes (growth) and the activation of catabolic processes in a futile attempt to restore energy balance, ultimately culminating in programmed cell death or necrosis.
Gene Expression Profiling in Response to this compound
Gene expression profiling is a technique used to measure the activity of thousands of genes at once, creating a global picture of a cell's function and its response to a particular treatment or condition. wikipedia.org This methodology can reveal which genes and associated pathways are activated or suppressed, providing insight into the cellular response mechanism. wikipedia.orgnih.gov
Specific gene expression profiling studies conducted on cells or organisms exposed to this compound are not described in the reviewed scientific literature. However, based on its known mechanism of action, it is possible to hypothesize the classes of genes whose expression would be altered.
Table 2: Hypothetical Gene Expression Changes in Response to this compound
| Functional Gene Category | Predicted Expression Change | Rationale |
| Metabolic Stress Response | Upregulation | Genes involved in responding to energy depletion (e.g., AMPK pathway components) and alternative energy substrate utilization would be activated. |
| Heat Shock Proteins (HSPs) | Upregulation | Cellular stress from energy loss and accumulating toxic metabolites would likely induce a classic stress response, involving chaperone proteins. |
| Apoptosis/Programmed Cell Death | Upregulation | Genes in pro-apoptotic pathways (e.g., caspases, Bcl-2 family members) would be activated as the cell initiates self-destruction due to irreparable metabolic damage. |
| Detoxification Pathways | Upregulation | Genes encoding detoxification enzymes (e.g., cytochrome P450s, glutathione (B108866) S-transferases) might be upregulated in an attempt to metabolize the foreign compound and its toxic byproducts. |
| Cell Cycle & Growth | Downregulation | Genes that promote cell division and anabolic processes would be suppressed to conserve energy, a response often mediated by stress-activated signaling pathways. |
Membrane Interactions and Subcellular Localization Studies of this compound
As a sterol, this compound's physicochemical properties dictate its interaction with cellular membranes and its localization within the cell.
Biological membranes are selectively permeable barriers that control the interaction of molecules with intracellular components. uib.no The interaction of small molecules with the lipid bilayer is a critical factor in their uptake, distribution, and mechanism of action. uib.nonih.gov Sterols, due to their amphipathic nature, typically intercalate within the phospholipid bilayer of membranes, influencing membrane fluidity, permeability, and the function of membrane-embedded proteins. It is expected that this compound, like stigmasterol (B192456) and cholesterol, would readily associate with and integrate into cellular membranes after absorption.
The subcellular localization of this compound's activity is a multi-step process.
Absorption and Initial Localization : Following ingestion by an insect, the compound is absorbed by the gut and transported, likely associating with lipid-carrying proteins and membranes of various cells. avocadosource.com
Metabolic Conversion : The enzymes for sterol dealkylation are understood to be intracellular. Therefore, this compound must localize to the cellular compartment containing the C-24 dealkylase enzyme system for its conversion to fluoroacetate to occur.
Site of Toxic Action : The ultimate subcellular site of action is the mitochondrion . The fluoroacetate produced by dealkylation is transported into the mitochondrial matrix, where it is converted to fluorocitrate, which then inhibits the Krebs cycle enzyme aconitase, shutting down this central hub of cellular respiration. wikipedia.org
Therefore, while the parent compound likely has a diffuse localization within cellular membranes, the critical event in its mechanism of action—metabolic poisoning—is localized to the mitochondria.
Lipid Bilayer Integration and Membrane Dynamics
The integration of sterols into lipid bilayers is a critical determinant of membrane structure and function. frontiersin.orgwikipedia.org For this compound, its behavior within a biological membrane is governed by the fundamental principles of lipid-sterol interactions, influenced by its amphiphilic nature—a hydrophilic head (the 3β-hydroxyl group) and a hydrophobic steroid nucleus and side chain. wikipedia.org Like other sterols, this compound is expected to orient itself with its hydroxyl group near the polar head groups of phospholipids (B1166683) and its hydrophobic core embedded within the acyl chains of the lipid bilayer. wikipedia.orglu.se
The planar structure of the steroid nucleus restricts the motion of adjacent phospholipid acyl chains, leading to an increase in membrane order and thickness, a phenomenon known as the condensing effect. frontiersin.org This effect generally decreases the fluidity and permeability of the membrane. frontiersin.org The dynamics of the membrane, including lateral diffusion of lipids and proteins, are consequently modulated. rsc.orgnus.edu.sg The specific impact of the C-29 fluorine atom on these dynamics is a subject of nuanced consideration, primarily related to its steric and electronic properties as discussed in subsequent sections. It is plausible that the introduction of the fluorine atom could subtly alter the packing of the sterol within the bilayer compared to its non-fluorinated counterpart, potentially influencing local membrane fluidity and the formation of lipid rafts—microdomains enriched in sterols and sphingolipids that are crucial for cellular signaling. nus.edu.sgnih.gov The constant rotational and lateral motion of integral lipid and protein molecules contributes to the dynamic nature of the bilayer membrane organization. nus.edu.sg
Intracellular Trafficking and Compartmentalization
The movement of sterols within a cell, known as intracellular trafficking, is a complex process that is not fully elucidated but is known to involve both vesicular and non-vesicular transport mechanisms. nih.gov After integration into the plasma membrane, sterols can be redistributed to various organelles, including the endoplasmic reticulum (ER), Golgi apparatus, and mitochondria. nih.gov This trafficking is essential for maintaining the distinct sterol concentrations required for the specific functions of each organelle's membrane. nih.gov
For this compound, its journey through the cell would likely follow these general pathways. The initial uptake into the cell can occur through various endocytic mechanisms. thno.org Once inside, the sterol can be transported between membranes by sterol carrier proteins or via membrane contact sites, where two organelles come into close proximity. nih.gov The compartmentalization of this compound will be influenced by its specific interactions with intracellular proteins and its partitioning behavior between different membrane environments. The presence of the fluorine atom could potentially influence its recognition by specific transport proteins or its affinity for certain lipid microdomains, thereby affecting its ultimate subcellular destination and concentration within different compartments. For instance, studies on other nanoparticles have identified multiple trafficking pathways, including transport to early and late endosomes, and eventually to lysosomes. rsc.org
Role of Fluorine in Modulating Biochemical Activity and Selectivity
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate their properties. chimia.ch In the case of this compound, the C-29 fluorine atom is expected to significantly influence its biochemical behavior compared to the parent compound, stigmasterol.
Steric and Electronic Effects of C-29 Fluorination
The fluorine atom is the most electronegative element, and its substitution for a hydrogen atom induces a strong electronic effect. education.gov.ck This high electronegativity can alter the acidity, basicity, and metabolic stability of a molecule. chimia.ch In this compound, the fluorine at the C-29 position will create a localized dipole moment, potentially influencing interactions with polar residues in proteins or with the headgroups of phospholipids in the membrane. researchgate.net While the van der Waals radius of fluorine is only slightly larger than that of hydrogen, the steric demand of fluorinated groups can be more significant, especially with increasing fluorination. researchgate.net However, for a single fluorine substitution, the steric effect is often considered minimal, allowing the fluorinated analog to act as a close mimic of the natural compound in terms of size. nih.gov
Impact on Hydrogen Bonding and Hydrophobic Interactions
The ability of fluorine to participate in hydrogen bonding is a topic of ongoing discussion. While fluorine is a weak hydrogen bond acceptor, these interactions can still play a role in ligand-protein binding. nih.govresearchgate.net The presence of the C-29 fluorine in this compound could allow for weak hydrogen bonding with suitable donor groups on a target protein, potentially contributing to binding affinity and selectivity. researchgate.net Studies have shown that fluorine can form hydrogen bonds with various donor types, and these interactions are primarily influenced by the donor-acceptor distance. nih.gov
Fluorination can also significantly impact the hydrophobicity of a molecule, though the effect is not always straightforward. nih.gov While highly fluorinated alkyl chains are hydrophobic, the introduction of a single fluorine atom can have varied effects depending on the molecular context. nih.govmpg.de The change in hydrophobicity upon fluorination arises from a combination of altered side chain-water interactions and conformational changes that can affect interactions with the surrounding environment. nih.gov In the context of this compound, the C-29 fluorine atom may subtly alter the hydrophobic character of the stigmasterol side chain, which in turn could influence its partitioning into lipid bilayers and its interactions with the hydrophobic pockets of binding proteins.
Comparative Biochemical Analysis with Non-Fluorinated Stigmasterol and Other Sterol Analogues
A direct comparative biochemical analysis of this compound with its non-fluorinated counterpart, stigmasterol, and other sterol analogues is crucial for understanding the specific effects of the C-29 fluorine atom. While detailed experimental data for this compound is limited in the public domain, we can infer expected differences based on studies of other fluorinated sterols.
The primary differences are anticipated in their interactions with enzymes and receptors. For instance, in insects, this compound is known to be metabolized to fluoroacetates, which are toxic. education.gov.ck This indicates that the fluorinated side chain can be a substrate for certain metabolic enzymes, leading to a biologically active, and in this case toxic, metabolite. This metabolic fate is a direct consequence of the fluorine substitution.
In a comparative context, stigmasterol itself has a range of reported biological activities, including anti-inflammatory and cholesterol-lowering effects. researchgate.net The introduction of fluorine at C-29 would be expected to modulate these activities. The altered electronic properties and potential for different intermolecular interactions could lead to enhanced or diminished binding to the molecular targets responsible for these effects.
When compared to other sterol analogues, such as cholesterol or brassicasterol, the key distinguishing features of this compound remain its specific side-chain structure and the presence of the fluorine atom. These features would dictate its unique profile of membrane interactions and biological activities. For example, fluorinated sterols have been synthesized to act as mechanism-based inhibitors of specific enzymes in sterol biosynthesis pathways, a strategy that relies on the unique reactivity conferred by the fluorine atom. nih.govnih.gov
A hypothetical comparison of key properties is presented in the table below, based on general principles of sterol biochemistry and fluorination effects.
| Compound Name | Key Structural Feature(s) | Expected Membrane Condensing Effect | Potential for Unique Metabolic Fate |
| This compound | C-29 Fluorine atom, C-22 double bond | Moderate to High | Yes (e.g., conversion to fluoroacetate in some organisms) education.gov.ck |
| Stigmasterol | C-22 double bond | Moderate | No (standard sterol metabolism) |
| Cholesterol | Saturated side chain | High | No (standard sterol metabolism) |
| Brassicasterol | C-22 double bond, C-24 methyl group | Moderate | No (standard sterol metabolism) |
This comparative table highlights how the specific structural modifications in this compound are predicted to translate into distinct biochemical behaviors.
Advanced Analytical and Spectroscopic Characterization Techniques for Research on 29 Fluorostigmasterol
High-Resolution Mass Spectrometry for Metabolite Identification and Quantitative Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of 29-Fluorostigmasterol, offering unparalleled precision in mass determination. This capability is vital for distinguishing the target compound from a multitude of other molecules in a complex mixture, a common scenario in metabolomics and drug discovery. thermofisher.commdpi.com HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap mass spectrometers, provide the high resolving power and mass accuracy necessary for reliable molecular formula assignments. mdpi.com
In the context of this compound research, HRMS plays a critical role in identifying its metabolites. For instance, a study on the metabolism of this compound in an insect model successfully identified 29-fluorositosterol as a metabolite produced through in vivo dealkylation, a discovery made possible through the detailed analysis of mass spectral data. seakexperts.com The high mass accuracy of HRMS allows for the confident identification of metabolites by comparing the experimentally measured mass to the calculated exact mass of potential metabolic products. nih.gov
Quantitative analysis using HRMS is also crucial. By measuring the intensity of the ion signal corresponding to this compound, researchers can determine its concentration in various samples. This is particularly important for understanding its pharmacokinetic properties and for assessing its concentration in biological assays. The use of HRMS in quantitative studies ensures high specificity and sensitivity, minimizing interferences from matrix components. thermofisher.comnih.gov
Table 1: Key Applications of HRMS in this compound Research
| Application | Description | Significance |
| Metabolite Identification | Identification of metabolic products of this compound in biological systems. | Provides insights into the metabolic fate and potential bioactivity of the compound. |
| Quantitative Analysis | Accurate measurement of this compound concentration in various matrices. | Essential for pharmacokinetic studies and determining effective concentrations in biological experiments. |
| Structural Elucidation | In conjunction with fragmentation techniques, helps to confirm the structure of the parent compound and its metabolites. | Verifies the chemical identity and structural integrity of the molecule under investigation. |
| Purity Assessment | Detection and identification of impurities in synthetic batches of this compound. | Ensures the quality and reliability of the compound used in research. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure and dynamics of molecules. For this compound, various NMR methods are employed to confirm its structure and to study its interactions with biological targets.
¹⁹F NMR for Probing Fluorine Environments in Biological Systems
The presence of the fluorine atom in this compound makes ¹⁹F NMR a particularly valuable analytical tool. The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a highly sensitive NMR probe. numberanalytics.comnih.gov The chemical shift of the ¹⁹F nucleus is extremely sensitive to its local electronic environment, providing a unique window into the molecule's surroundings. numberanalytics.comscholaris.ca
In studies of this compound, ¹⁹F NMR can be used to:
Confirm the presence and position of the fluorine atom within the stigmasterol (B192456) scaffold. The characteristic chemical shift and coupling patterns in the ¹⁹F spectrum provide unambiguous evidence of successful fluorination.
Monitor interactions with biological macromolecules. Changes in the ¹⁹F chemical shift upon binding to a protein or embedding in a lipid bilayer can provide information about the binding event and the nature of the interaction. acs.orgnih.gov
Assess the local environment. The ¹⁹F chemical shift can indicate the polarity and accessibility of the fluorine-containing region of the molecule within a biological system. nih.gov
Multidimensional NMR Techniques (e.g., ¹H, ¹³C, 2D NMR) for Ligand-Target Interactions
While ¹⁹F NMR focuses on the fluorine atom, a complete structural characterization and understanding of interactions requires a broader NMR approach. Multidimensional NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in this regard. bitesizebio.comnih.gov
Solid-state NMR (ssNMR) is particularly useful for studying this compound within a lipid bilayer, mimicking a cell membrane environment. pentelutelabmit.comresearchgate.net ssNMR can provide information on the orientation and dynamics of the fluorinated sterol within the membrane. acs.org For instance, studies on fluorinated cholesterol have utilized ssNMR to determine its orientation and molecular order parameter in lipid bilayers. acs.org
Table 2: NMR Techniques for the Analysis of this compound
| NMR Technique | Information Provided | Application in this compound Research |
| ¹⁹F NMR | Fluorine environment, chemical shift, coupling constants. | Confirmation of fluorination, probing interactions at the fluorine site. numberanalytics.comnih.gov |
| ¹H NMR | Proton environments and connectivity. | Basic structural confirmation and purity assessment. |
| ¹³C NMR | Carbon skeleton of the molecule. | Detailed structural elucidation. scispace.com |
| 2D NMR (e.g., COSY, HSQC, HMBC) | Correlation between different nuclei, detailed structural connectivity. | Unambiguous assignment of all ¹H and ¹³C signals, confirmation of complex structures. scispace.com |
| NOESY | Through-space proximity of nuclei. | Determining the three-dimensional structure and conformation of the molecule and its complexes. nih.gov |
| Solid-State NMR | Orientation and dynamics in solid or semi-solid states. | Studying the behavior of this compound within lipid membranes. acs.orgresearchgate.net |
Chromatographic Methodologies for Isolation, Purity Assessment, and Complex Mixture Analysis
Chromatographic techniques are fundamental for the separation, purification, and analysis of this compound from synthesis reaction mixtures and biological extracts.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and purity assessment of this compound. chromatographyonline.com By utilizing a stationary phase, typically a C18 column, and a mobile phase, different components in a mixture are separated based on their polarity and interaction with the stationary phase. internationaloliveoil.org
For this compound, reversed-phase HPLC is commonly employed, where the fluorinated sterol, being relatively nonpolar, is retained on the nonpolar stationary phase and eluted with a suitable organic solvent mixture. chromatographyonline.com The purity of a synthesized batch of this compound can be accurately determined by analyzing the chromatogram for the presence of any additional peaks, which would indicate impurities. HPLC is also crucial for isolating the compound from byproducts of a chemical synthesis. internationaloliveoil.org
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. wikipedia.org This technique is particularly well-suited for the analysis of volatile and thermally stable compounds like sterols. plos.org For GC-MS analysis, this compound would typically be derivatized to increase its volatility.
GC-MS is a powerful tool for identifying and quantifying this compound in complex biological samples. taylorandfrancis.comnih.gov The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component as it elutes, allowing for positive identification. wikipedia.org This technique is highly sensitive and is considered a "gold standard" for the identification of many organic compounds in forensic and environmental analysis. wikipedia.org In the context of this compound research, GC-MS can be used to detect its presence in tissues or fluids after administration in biological studies, providing valuable data for metabolic and distribution studies.
Table 3: Chromatographic Methods for this compound
| Chromatographic Method | Principle of Separation | Primary Application for this compound |
| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase. | Purification, purity assessment, and quantification. chromatographyonline.cominternationaloliveoil.org |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, coupled with mass-based detection. | Identification and quantification in complex mixtures, especially biological samples. wikipedia.orgplos.org |
Spectrophotometric and Fluorometric Methods for Interaction and Binding Assays
Spectrophotometric and fluorometric techniques are foundational in biochemical and biophysical research for quantifying molecular interactions, including those between lipids and proteins. These methods are prized for their sensitivity and adaptability to high-throughput screening.
Spectrophotometric Assays:
Spectrophotometry measures the absorption of light by a sample to determine the concentration of an analyte. For studying the interaction of this compound with a target protein, changes in the UV-Visible absorption spectrum of the protein upon ligand binding can be monitored. For instance, the binding of a sterol to a protein can perturb the local environment of aromatic amino acid residues like tryptophan and tyrosine, leading to shifts in their absorption maxima.
A common spectrophotometric approach is the competition assay. In this setup, a known ligand with a distinct chromophore is displaced by the non-chromophoric this compound. The decrease in the absorbance signal of the chromophoric ligand is proportional to the binding affinity of the test compound.
Fluorometric Assays:
Fluorometry, or fluorescence spectroscopy, offers higher sensitivity than spectrophotometry and provides more detailed information about the molecular environment. These assays can be categorized into those using intrinsic protein fluorescence and those employing extrinsic fluorescent probes. nih.gov
Intrinsic Fluorescence Quenching: Many proteins contain tryptophan residues, which are intrinsically fluorescent. The binding of a ligand, such as this compound, into the hydrophobic pocket of a protein can alter the local environment of these tryptophan residues, leading to a quenching (decrease) or enhancement of their fluorescence intensity, or a shift in the emission maximum. nih.gov By titrating a protein solution with increasing concentrations of this compound and monitoring the change in tryptophan fluorescence, a binding curve can be generated to determine the dissociation constant (Kd), a measure of binding affinity. researchgate.net This method provides a direct way to study the interaction without chemically modifying either the protein or the sterol.
Extrinsic Fluorescent Probes: When intrinsic fluorescence is not suitable, extrinsic probes can be used. This involves either labeling the protein or using a fluorescent analog of the ligand. For sterols, fluorescent analogs like dehydroergosterol (B162513) (DHE) and 22-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-23,24-bisnor-5-cholen-3β-ol (NBD-cholesterol) have been successfully used to study their binding to proteins. nih.govpreprints.org A competition assay can be designed where this compound displaces a fluorescent sterol analog from the protein's binding site, resulting in a measurable change in the fluorescence signal. nih.gov
Fluorescence Resonance Energy Transfer (FRET): FRET is a distance-dependent interaction between two dye molecules in which excitation is transferred from a donor molecule to an acceptor molecule without emission of a photon. This technique can be used to measure distances between a labeled protein and a fluorescently tagged this compound or to monitor conformational changes in the protein upon binding.
The following table illustrates hypothetical data from a fluorescence quenching experiment to determine the binding affinity of this compound to a target protein.
| This compound Concentration (µM) | Tryptophan Fluorescence Intensity (a.u.) |
| 0 | 100 |
| 1 | 85 |
| 5 | 60 |
| 10 | 45 |
| 20 | 30 |
| 50 | 20 |
| 100 | 15 |
Table 1: Hypothetical data from an intrinsic tryptophan fluorescence quenching assay showing the decrease in fluorescence intensity of a target protein upon addition of this compound.
Computational and Theoretical Investigations of 29 Fluorostigmasterol
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformation
Quantum chemical calculations offer a microscopic view of a molecule's properties, grounded in the fundamental principles of quantum mechanics. These methods are instrumental in understanding the intrinsic characteristics of 29-Fluorostigmasterol.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.govcolab.ws While direct DFT studies specifically on this compound are not widely available in public literature, the methodologies applied to its parent compound, stigmasterol (B192456), provide a clear blueprint for such investigations. nih.govcolab.ws
A typical DFT study on a sterol like this compound would involve optimizing its geometry to find the most stable three-dimensional structure. This process also yields crucial electronic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of significant interest. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability; a larger gap generally implies lower reactivity. nih.gov
In a study on stigmasterol, DFT calculations were performed using the ωB97XD functional with a 6-311++G(2d,2p) basis set in various solvent environments to assess its reactivity and stability. nih.gov Similar calculations for this compound would be expected to reveal the influence of the fluorine atom on the molecule's electronic properties. The high electronegativity of fluorine would likely lead to a redistribution of electron density, potentially affecting the HOMO-LUMO gap and, consequently, the molecule's reactivity.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound in Different Solvents (Based on Analogous Stigmasterol Studies)
| Solvent | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Gas Phase | -6.5 | 2.8 | 9.3 |
| Water | -6.6 | 2.8 | 9.4 |
| Ethanol | -6.6 | 2.8 | 9.4 |
| Acetone | -6.6 | 2.8 | 9.4 |
Note: This table is hypothetical and for illustrative purposes, based on trends observed in DFT studies of the parent compound, stigmasterol. nih.gov The values would need to be confirmed by specific calculations on this compound.
Ab Initio Methods for Spectroscopic Parameter Prediction
Ab initio methods, which are based on first principles without the use of empirical data, are powerful for predicting spectroscopic parameters. While specific ab initio studies on this compound are not readily found, the application of these methods to similar molecules demonstrates their potential.
These calculations can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By simulating the vibrational modes of this compound, researchers can assign specific molecular motions to experimentally observed spectral bands, aiding in the structural characterization of the compound. Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be calculated, providing theoretical support for the interpretation of ¹H and ¹³C NMR spectra. The presence of the fluorine atom would introduce unique signatures in the predicted spectra, particularly in the vicinity of the C-29 position.
Molecular Dynamics Simulations of this compound in Biological Environments
Molecular dynamics (MD) simulations provide a dynamic view of how a molecule behaves over time, particularly within complex biological environments such as cell membranes and protein binding sites.
Membrane Insertion and Diffusion Dynamics Simulations
The primary role of sterols in many organisms is to modulate the properties of cell membranes. MD simulations are a powerful tool for investigating how sterols like this compound insert into and move within a lipid bilayer. nih.govbiorxiv.orgmdpi.comresearchgate.netarxiv.org
In a typical MD simulation setup, a model lipid bilayer, often composed of phospholipids (B1166683) like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (B1263167) (SOPC), is constructed. biorxiv.orgmdpi.com The sterol of interest is then embedded within this bilayer. The system is solvated with water and ions to mimic physiological conditions, and the simulation is run for a sufficient duration (nanoseconds to microseconds) to observe the dynamic behavior of the components.
Key parameters analyzed in these simulations include:
Area per lipid: This indicates how tightly the lipids are packed. Sterols generally have a condensing effect on fluid-phase lipid bilayers. biorxiv.org
Bilayer thickness: The insertion of rigid sterol molecules typically increases the thickness of the membrane. mdpi.comarxiv.org
Order parameters (S_CD): These quantify the orientational order of the lipid acyl chains. Sterols tend to increase the order of the surrounding lipids. nih.gov
Lateral diffusion: This measures how quickly lipids and sterols move within the plane of the membrane. Sterol incorporation generally reduces the lateral diffusion rate of lipids. biorxiv.org
While direct MD simulations of this compound are not prevalent, studies on cholesterol, ergosterol (B1671047), and sitosterol (B1666911) provide a framework for predicting its behavior. nih.govbiorxiv.orgresearchgate.net The presence of the fluorine atom at the C-29 position might influence its interactions with neighboring lipids and water molecules, potentially altering its precise orientation and dynamic properties within the membrane compared to its non-fluorinated counterpart, stigmasterol.
Table 2: Expected Effects of this compound on Lipid Bilayer Properties in MD Simulations (Based on Analogous Sterol Studies)
| Property | Effect of Sterol Insertion |
| Area per Lipid | Decrease |
| Bilayer Thickness | Increase |
| Acyl Chain Order | Increase |
| Lateral Diffusion | Decrease |
Protein-Ligand Binding and Conformational Changes Simulations
MD simulations are also invaluable for studying the interactions between a small molecule like this compound and a protein target. These simulations can predict the binding affinity and reveal the conformational changes that occur in both the ligand and the protein upon binding.
For instance, a computational investigation of stigmasterol as a potential therapeutic agent for cervical cancer utilized molecular docking followed by MD simulations to assess its interaction with key proteins. nih.govcolab.ws A similar approach for this compound would involve docking the molecule into the active site of a target protein. The resulting complex would then be subjected to MD simulations to evaluate the stability of the binding pose and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions).
The simulations would track the root-mean-square deviation (RMSD) of the protein and ligand to assess structural stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions. The introduction of a fluorine atom could lead to specific interactions, such as halogen bonds, that might enhance or alter the binding affinity compared to stigmasterol.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
SAR and QSAR studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. acs.orgnih.govingentaconnect.com
Structure-Activity Relationship (SAR) studies on 29-fluorophytosterols have provided insights into how structural modifications affect their biological effects. For example, it has been shown that for 29-monofluorosterols, the presence of a double bond at the 22,23-position significantly increases toxicity in certain insects, making this compound much more potent than 29-fluorositosterol. acs.orgresearchgate.net This highlights the critical role of the side chain's rigidity and conformation in its biological activity.
Quantitative Structure-Activity Relationship (QSAR) models take this a step further by developing mathematical equations that quantitatively link structural descriptors to activity. nih.gov For a series of fluorinated steroids, a QSAR model might use descriptors such as:
Lipophilicity (logP): A measure of a compound's solubility in fats, oils, and lipids.
Electronic parameters (e.g., Hammett constants): These quantify the electron-donating or -withdrawing nature of substituents.
Steric parameters (e.g., Taft parameters): These describe the size and shape of substituents.
Topological indices: Numerical descriptors that characterize the molecule's topology.
In Silico Screening and Target Prediction Methodologies
In silico screening and target prediction are powerful computational techniques that enable the rapid assessment of the potential biological targets of a small molecule like this compound. These methods utilize the compound's structure to predict its interactions with a vast array of proteins, thereby identifying potential mechanisms of action and opportunities for drug development. The process saves significant time and resources compared to traditional high-throughput screening. nih.gov
Methodologies for target prediction can be broadly categorized into two main types: ligand-based and structure-based approaches. qima-lifesciences.comnih.gov
Ligand-Based Virtual Screening (LBVS): This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. qima-lifesciences.com The 2D or 3D structure of this compound is compared against databases of compounds with known biological targets. qima-lifesciences.com Tools like the Similarity Ensemble Approach (SEA) and SwissTargetPrediction use this principle, comparing the query molecule to sets of known ligands for various proteins to predict targets. unair.ac.idbiorxiv.org For instance, predictions for the parent compound, stigmasterol, have been made using such platforms to identify potential pharmacological relationships. unair.ac.id
Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of a potential protein target is known, SBVS can be employed. qima-lifesciences.com This method, often called molecular docking, computationally places the ligand (this compound) into the binding site of a protein. nih.gov A scoring function then estimates the binding affinity, with lower binding energies suggesting a more favorable interaction. frontiersin.org This approach can be used to screen large libraries of proteins to find those that are most likely to bind to the fluorinated sterol.
| Methodology | Description | Principle | Typical Tools |
| Ligand-Based Virtual Screening (LBVS) | Predicts targets by comparing the query molecule to compounds with known activities. | Similar molecules exhibit similar biological activities. | Similarity Ensemble Approach (SEA), SwissTargetPrediction unair.ac.idbiorxiv.org |
| Structure-Based Virtual Screening (SBVS) | Docks the query molecule into the 3D structures of known proteins to predict binding. | Complementarity of shape and electrostatics between ligand and protein binding site. | AutoDock Vina, CDOCKER frontiersin.orgfrontiersin.org |
| Machine Learning Models | Uses algorithms trained on large datasets of compound-target interactions to predict new interactions. mdpi.com | Learns complex relationships between chemical features and biological activity. mdpi.com | Ensemble-based classifiers and regressors mdpi.com |
| Inverse/Reverse Docking | Screens a single ligand against a database of numerous protein binding sites. | Identifies potential protein targets for a molecule of interest. | SELNERGY qima-lifesciences.com |
Pharmacophore Modeling and Ligand Design for Sterol-Based Interactions
Pharmacophore modeling and ligand design are crucial computational strategies for understanding and optimizing the interactions between a molecule like this compound and its biological targets. These methods focus on identifying the key molecular features responsible for biological activity and using that information to design more potent and selective compounds.
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. For sterols, these features often include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and the specific geometry of the steroidal rings. researchgate.netnih.gov The hydroxyl group at the C-3 position and the double bonds within the ring system and side chain of stigmasterol are key pharmacophoric features that can be modified to alter biological activity. nih.gov
The process of ligand design for sterol-based interactions involves several steps:
Identification of Pharmacophoric Features: Based on a set of known active molecules or the structure of the ligand-protein complex, a pharmacophore model is generated. For example, a model for a specific sterol-binding protein might include a hydrogen bond acceptor at one end, a hydrophobic core corresponding to the steroid nucleus, and another specific feature interacting with the side chain.
Model Validation: The generated pharmacophore model is tested for its ability to distinguish between known active and inactive compounds. researchgate.net
Ligand Design and Modification: The model is then used as a template to design new molecules or to suggest modifications to existing ones, such as this compound. The introduction of a fluorine atom at the C-29 position is a strategic modification. Fluorine's high electronegativity can alter the local electronic environment, influence metabolic stability, and potentially introduce new hydrogen bonding or other non-covalent interactions with a target protein, thereby modifying the binding affinity and selectivity. researchgate.net Computational studies on other fluorinated steroidal compounds have utilized methods like Density Functional Theory (DFT) to understand these electronic effects. researchgate.net
Virtual Screening and Evaluation: Newly designed ligands are then evaluated in silico using techniques like molecular docking to predict their binding affinity and mode of interaction with the target protein. frontiersin.org
Studies on various stigmasterol derivatives have shown that modifications to the side chain can significantly impact their interaction with nuclear receptors like the Liver X Receptor (LXR). unisi.it This highlights the importance of the side chain in ligand design for specific sterol-based interactions. The design of this compound is a prime example of a rational approach to modify a natural product's activity by altering a key pharmacophoric region.
| Pharmacophoric Feature of Stigmasterol Core | Description | Potential Role in Interaction | Relevance to this compound |
| C-3 Hydroxyl Group | A polar group on the A-ring of the steroid nucleus. | Acts as a crucial hydrogen bond donor and/or acceptor, anchoring the ligand in the binding pocket. acs.org | This feature is retained, suggesting its importance for initial target recognition. |
| Steroid Nucleus | The rigid, largely hydrophobic four-ring system. | Provides the structural scaffold and engages in hydrophobic/van der Waals interactions with the protein. acs.org | Forms the core structure of the molecule. |
| C-5 Double Bond | An unsaturated bond in the B-ring. | Contributes to the planarity and electronic properties of the ring system; can be a site for modification. nih.gov | This feature is typically retained from the parent stigmasterol. |
| C-22 Double Bond | An unsaturated bond in the alkyl side chain. | Confers rigidity to the side chain and influences its spatial orientation within the binding pocket. nih.gov | This feature is typically retained from the parent stigmasterol. |
| C-29 Ethyl Group | Part of the flexible alkyl side chain. | Engages in hydrophobic interactions; its conformation is critical for fitting into the binding site. | The site of fluorination, a key modification intended to alter binding affinity, metabolic stability, or selectivity. |
Biological Activities and Applications of 29 Fluorostigmasterol in Experimental Systems Excluding Clinical Human Trials
In Vitro Cellular Model Systems for Biochemical and Cellular Activity Assessment
In vitro models are fundamental for dissecting molecular and cellular mechanisms in a controlled environment.
Mammalian cell lines are instrumental in studying sterol homeostasis, including synthesis, transport, and regulation. nih.govnih.gov However, a review of the available scientific literature indicates a primary research focus for 29-Fluorostigmasterol on its effects in insect models. Specific studies utilizing mammalian cell cultures to investigate the metabolism or transport of this compound are not prominently documented in the searched scientific reports. The principal mechanism of action observed in insects, the dealkylation of the sterol side chain to release a toxin, is based on a metabolic pathway that is unique to insects and some other invertebrates. acs.orgavocadosource.com
Yeast, particularly Saccharomyces cerevisiae, and other fungal species are powerful eukaryotic models for genetics and biochemistry, having been used extensively to elucidate the ergosterol (B1671047) biosynthesis pathway. nih.govdartmouth.edu This pathway is a common target for antifungal drugs. dartmouth.edumdpi.com Despite the utility of these models in sterol research, the available literature does not describe studies where this compound has been used to probe sterol biosynthesis in yeast or fungal systems. Research on this compound has been overwhelmingly directed towards its role as a pro-insecticide. acs.orgdatapdf.com
Mammalian Cell Culture Studies on Sterol Metabolism and Transport
In Vivo Studies in Invertebrate and Plant Model Organisms
In vivo studies using whole organisms are critical for understanding the physiological effects of a compound in a complex biological system.
The tobacco hornworm, Manduca sexta, has been a primary model organism for investigating the physiological and metabolic effects of this compound. nih.govusda.govk-state.edu Phytophagous insects like M. sexta cannot synthesize sterols de novo and must obtain them from their plant-based diet. avocadosource.com They possess a unique metabolic capability to dealkylate C28 and C29 phytosterols (B1254722), such as stigmasterol (B192456) and sitosterol (B1666911), to produce cholesterol (a C27 sterol), which is essential for their growth, development, and as a precursor to molting hormones. avocadosource.comnih.gov This insect-specific dealkylation pathway has been ingeniously exploited using this compound. acs.orgdatapdf.com
This compound functions as a pro-insecticide, a latent compound that is converted into a potent toxin by the target organism's own metabolic processes. researchgate.netacs.orgnih.gov The mechanism is a classic example of "lethal synthesis."
The key steps are:
Ingestion: Manduca sexta larvae consume plant matter containing this compound.
Dealkylation: The insect's metabolic machinery processes the C-24 ethyl group of the sterol side chain. In this process, the fluorine-bearing C-29 carbon is cleaved off, releasing fluoroacetate (B1212596). acs.orgavocadosource.comdatapdf.com
Toxic Activation: The released fluoroacetate enters the Krebs cycle, where it is converted to erythro-2-fluorocitrate. researchgate.netacs.orgnih.gov
Metabolic Disruption: Fluorocitrate is a powerful inhibitor of aconitase, a key enzyme in the Krebs cycle, leading to a halt in cellular energy production and subsequent cell death. wikipedia.org
Direct chemical evidence for this pathway was established through experiments where third-instar M. sexta larvae were fed [29-³H]-labeled this compound. nih.gov Subsequent analysis led to the isolation and identification of [2-³H]-erythro-2-fluorocitrate, confirming the in vivo dealkylation and metabolic conversion to the ultimate toxin. acs.orgdatapdf.comnih.gov The yield of the isolated fluorocitrate was 0.012%. nih.gov
Further studies have shown that the toxicity of fluorinated sterols is highly dependent on their structure. The presence of double bonds at the Δ²² and Δ²⁴ positions in the sterol side chain, as found in stigmasterol, dramatically enhances the toxicity of the corresponding 29-fluoro analog. acs.orgdatapdf.com Consequently, this compound is significantly more toxic to M. sexta than 29-fluorositosterol, which lacks the Δ²² double bond. acs.orgavocadosource.com The critical role of the dealkylation process was confirmed by the observation that inhibitors of this pathway suppress the toxicity of this compound. acs.orgdatapdf.com Conversely, providing a cholesterol supplement in the diet does not alleviate the toxic effects, demonstrating that the lethality is due to the released fluoroacetate and not a disruption of cholesterol availability. acs.orgdatapdf.com
**Table 1: Experimental Evidence for the Mechanism of this compound Toxicity in *Manduca sexta***
| Experimental Finding | Conclusion | References |
|---|---|---|
| Feeding [29-³H]-29-fluorostigmasterol to larvae. | Isolation of labeled erythro-2-fluorocitrate confirmed the release of fluoroacetate and its conversion to the active toxin. | acs.orgdatapdf.comnih.gov |
| Co-administration with inhibitors of sterol dealkylation. | Suppression of toxicity indicated that the dealkylation step is required for the pro-insecticidal activity. | acs.orgdatapdf.com |
| Supplementation with dietary cholesterol. | No alleviation of toxic effects, proving toxicity is from fluoroacetate, not cholesterol deficiency. | acs.orgdatapdf.com |
| Comparison with 29-fluorositosterol. | This compound is more toxic, highlighting the importance of the Δ²² double bond for efficient metabolic processing. | acs.orgavocadosource.comdatapdf.com |
The metabolic poisoning induced by this compound has significant and dose-dependent consequences for the growth and development of Manduca sexta. When incorporated into the larval diet at concentrations ranging from 1 to 100 ppm, the compound leads to marked reductions in growth rate, a lower maximum weight achieved by the larvae, and decreased survival rates. acs.orgdatapdf.com
Table 2: Summary of this compound Effects on Manduca sexta Larvae
| Parameter | Observed Effect | References |
|---|---|---|
| Growth Rate | Dose-dependent reduction | acs.orgdatapdf.com |
| Maximum Weight | Dose-dependent reduction | acs.orgdatapdf.com |
| Survival | Dose-dependent reduction | acs.orgdatapdf.com |
| Development | Difficulty in molting, abnormal morphology in severely poisoned larvae. | datapdf.com |
| Larval Steroid Profile | Unaffected | acs.orgdatapdf.com |
Pro-insecticidal Activity and Mechanism of Action (e.g., Fluoroacetate Release)
Plant Growth Regulation and Phytochemistry Research
While phytosterols, including stigmasterol, are integral components of plant cell membranes and precursors for certain plant hormones, specific research detailing the role of this compound as a plant growth regulator is not extensively documented in available scientific literature. Plant growth is a complex process governed by a delicate balance of hormones like auxins, gibberellins, and cytokinins. byjus.com Synthetic compounds that mimic these natural hormones are often used to influence plant development. frontiersin.org However, studies focusing on the application or effect of this compound in this context are limited.
In the realm of phytochemistry, this compound is recognized primarily as a synthetic or semi-synthetic derivative of stigmasterol. ijpsr.comresearchgate.net Comprehensive reviews of stigmasterol often list this compound among a variety of other derivatives that have been isolated or synthesized for research purposes. ijpsr.comtaylorandfrancis.com These studies focus on the chemical diversity and pharmacological potential of the broader stigmasterol family, positioning this compound as a molecule of interest within this chemical class. ijpsr.com
Microbial Culture Studies on Sterol Uptake and Biotransformation
Microbial biotransformation is a powerful tool in chemical and pharmaceutical research, utilizing microorganisms like fungi and bacteria, or their enzymes, to perform specific structural modifications on a target compound. nih.govmedcraveonline.com This process is widely employed to synthesize novel compounds that are difficult to create through conventional chemical methods, and to study the metabolic pathways of drugs and other bioactive molecules. nih.govmdpi.com The advantages of using microbial systems include high specificity, the ability to perform complex reactions, and operating under environmentally friendly conditions. medcraveonline.commdpi.com
Although specific studies detailing the microbial uptake and biotransformation of this compound are not prominent in the searched literature, the principles of microbial biotechnology are applicable. Researchers could screen various microbial strains to investigate how they metabolize this fluorinated sterol. Such studies would aim to:
Identify microorganisms capable of absorbing this compound from a culture medium.
Characterize the metabolic products to discover novel derivatives with potentially new biological activities.
Elucidate enzymatic pathways involved in its transformation, which could mimic or differ from metabolic pathways in other organisms, such as insects. nih.gov
This approach has been successfully used for other sterols and natural products, making it a viable and valuable strategy for future research on this compound. medcraveonline.com
Utilization as a Biochemical Probe and Tool in Lipid and Sterol Research
In lipid and sterol research, tagged analogues of natural molecules are essential tools for studying their trafficking, metabolism, and function within biological systems. nih.gov The introduction of a specific atom or group, such as a fluorescent tag or a stable isotope, allows researchers to track the molecule's fate. nih.govnih.gov
This compound serves as an excellent example of a biochemical probe, where the fluorine atom acts as a unique label. Unlike its non-fluorinated counterpart, the C-F bond provides a signal that can be detected by specific analytical techniques, and its influence on the molecule's metabolism can be traced. The primary application of this compound as a probe has been in the study of insect steroid metabolism. nih.govresearchgate.net By using a tritium-labeled version of this compound, researchers were able to follow the dealkylation process and identify the ultimate metabolic products, providing direct chemical evidence for the fate of the carbons removed from the sterol side chain. nih.gov This use as a "pro-insecticide" that releases a traceable toxin is a clear demonstration of its utility as a tool to unravel complex biochemical pathways. researchgate.netdatapdf.com
Investigation of Metabolic Pathways Involving this compound in Experimental Systems (e.g., Dealkylation Pathways)
The most well-documented metabolic pathway involving this compound is its dealkylation in phytophagous insects, which cannot synthesize sterols de novo and must obtain them from their diet. avocadosource.com These insects have evolved a unique metabolic pathway to convert C28 and C29 plant sterols into C27 cholesterol, which is essential for their development, including as a precursor to molting hormones. avocadosource.com
The metabolism of this compound has been studied extensively in the tobacco hornworm, Manduca sexta. nih.govavocadosource.com In this insect, this compound acts as a pro-insecticide. The insect's specific dealkylation enzymes cleave the sterol side chain, releasing the C-28 and C-29 carbons as fluoroacetate. researchgate.netdatapdf.com This fluoroacetate is metabolically lethal because it is converted into erythro-2-fluorocitrate by the insect's own enzymes. nih.gov Fluorocitrate is a potent toxin that inhibits aconitase, a key enzyme in the Krebs cycle, leading to metabolic disruption and mortality. nih.govresearchgate.net
Research using 29-³H-labeled this compound fed to Manduca sexta larvae successfully isolated and identified erythro-2-fluoro-[2-³H]citrate as the terminal toxic metabolite, confirming the metabolic fate of the fluorinated side chain. nih.gov This provided the first direct chemical evidence for the products of phytosterol dealkylation in an insect. nih.gov
Data Tables
Table 1: Metabolic Fate of this compound in Manduca sexta
| Substrate | Organism | Key Metabolic Process | Product Released | Terminal Metabolite | Reference |
|---|
Table 2: Experimental Findings on this compound Metabolism
| Experimental Detail | Finding | Significance | Reference |
|---|---|---|---|
| Administration of 29-³H-labeled this compound to larvae | Isolation of erythro-2-fluoro-[2-³H]citrate | Confirmed the in vivo conversion of the sterol side chain to fluorocitrate. | nih.gov |
| Yield of isolated fluorocitrate | 0.012% | Provided quantitative evidence for the metabolic pathway, despite the low yield. | nih.gov |
Future Directions and Emerging Research Avenues for 29 Fluorostigmasterol
Integration with Advanced Imaging Techniques (e.g., ¹⁹F Magnetic Resonance Imaging as a Probe)
The fluorine atom in 29-fluorostigmasterol makes it a candidate for use as a probe in fluorine-19 Magnetic Resonance Imaging (¹⁹F MRI). This non-invasive imaging modality offers unique advantages because there is virtually no endogenous ¹⁹F signal in the body, resulting in background-free "hot spot" images where the fluorinated agent accumulates. ahajournals.orgahajournals.org
Principles of ¹⁹F MRI : The ¹⁹F nucleus has a spin of ½ and a gyromagnetic ratio close to that of hydrogen (¹H), giving it 83% of the sensitivity of ¹H MRI. nih.gov Its wide chemical shift range allows for the potential simultaneous imaging of multiple different fluorinated compounds. mdpi.com
Nanoemulsions for Delivery : For in vivo imaging, fluorinated compounds are typically formulated into nanoemulsions. ahajournals.org These are stabilized oil-in-water droplets that can carry the fluorinated agent through the bloodstream. A "sterol-based post-insertion technique" (SPIT) allows for the functionalization of pre-formed nanoemulsions by inserting molecules with a cholesterol anchor into their lipid layer, which could be adapted for sterol-based probes. ahajournals.orgmdpi.com
Potential Applications : While ¹⁹F MRI has been primarily explored for tracking inflammation, thrombosis, and labeled cells using perfluorocarbons, the principle can be extended to fluorinated sterols. ahajournals.orgahajournals.org A this compound-based probe could be used to study sterol transport and metabolism in vivo. For example, it could be used to visualize sterol uptake in specific tissues or organisms, providing a dynamic view of metabolic processes that are difficult to study otherwise. Challenges such as the low concentration of probes in biological systems must be addressed through the development of more sensitive imaging techniques and hardware. nih.gov
Table 2: Potential of this compound in ¹⁹F MRI
| Feature | Description | Implication for this compound |
| Probe Nucleus | Fluorine-19 (¹⁹F) | The fluorine atom at the C-29 position can serve as the imaging agent. |
| Signal Background | Essentially zero in biological tissues. ahajournals.orgmdpi.com | High-contrast, "hot spot" imaging is possible, showing only the location of the probe. |
| Delivery System | Perfluorocarbon (PFC) nanoemulsions. ahajournals.org | This compound could be incorporated into nanoemulsions for systemic delivery. |
| Targeting | Ligand-directed homing or metabolic uptake. | Could be used to track sterol metabolism and biodistribution in various model systems. |
| Challenges | Low signal-to-noise ratio due to low probe concentrations. nih.gov | Requires high local concentrations or advances in imaging hardware and acquisition techniques. |
Potential for Design of Bioactive Sterol Mimetics with Defined Mechanisms
The pro-insecticide action of this compound serves as a blueprint for the rational design of bioactive sterol mimetics. A mimetic is a molecule designed to imitate the structure and/or function of another. In this context, the sterol framework acts as a "Trojan horse," using an organism's own metabolic pathways to deliver a toxic payload.
Mechanism-Based Inhibitors : this compound is a mechanism-based inhibitor, where the target enzyme (in the dealkylation pathway) processes the molecule, leading to its own inactivation or the creation of a toxin. avocadosource.com This principle can be expanded to design other fluorinated sterols or sterol mimetics that release different toxic groups or target other insect-specific enzymes.
Broadening the Scope : Beyond insecticides, sterol mimetics are being explored in medicine. For instance, apolipoprotein mimetic peptides are designed to mimic the function of proteins involved in cholesterol transport to combat atherosclerosis. nih.gov Bioactive compounds from natural sources, such as medicinal mushrooms, include sterols that exert anti-proliferative and anti-inflammatory effects, providing inspiration for new therapeutic designs. mdpi.com
Self-Assembling Systems : Research into peptide amphiphiles, which can include sterol conjugates, shows that these molecules can self-assemble into nanostructures like micelles or vesicles. researchgate.net A this compound mimetic could be designed as part of a self-assembling system to enhance its delivery and bioavailability, or to create multifunctional materials that combine a structural role with a bioactive one.
The future in this area lies in combining the structural knowledge of sterol-protein interactions with the targeted release mechanism demonstrated by this compound to create highly specific and potent bioactive molecules for applications in agriculture and medicine. europa.euacs.org
Unraveling Complex Biological Roles in Diverse Model Systems and Ecological Interactions
The selective toxicity of this compound highlights its potential as an environmentally benign insecticide, but its full biological and ecological impact remains to be explored.
Insect Model Systems : In the tobacco hornworm (Manduca sexta), this compound causes dose-dependent reductions in growth rate, maximum weight, and survival at concentrations of 1 to 100 ppm. acs.orgresearchgate.net The presence of a double bond at the 22,23-position dramatically increases its toxicity, making it approximately 100 times more active than its analogue, 29-fluorositosterol. researchgate.net Future studies could examine its effects on a wider range of insect pests, particularly those that rely on phytosterol dealkylation.
Vertebrate Selectivity : A key feature is its selectivity. Vertebrates lack the phytosterol dealkylation pathway and are therefore unable to perform the "lethal synthesis" that releases fluoroacetate (B1212596). researchgate.net This makes this compound and similar compounds promising candidates for insecticides with low toxicity to non-target organisms.
Ecological Interactions : Sterols are crucial mediators of ecological interactions, especially between plants and herbivorous insects. atlashymenoptera.net Insects are dependent on dietary sterols for development, and their ability to metabolize different plant sterols influences host-plant choices. atlashymenoptera.net Introducing a compound like this compound into this system could have complex effects. It could act as a defense mechanism for engineered plants or alter insect feeding behavior. Research is needed to understand how it might affect pollinators like bees, which also have specific sterol requirements and may acquire them from pollen. atlashymenoptera.net
Exploring these roles in diverse model systems, from single-celled organisms to complex ecosystems, will provide a deeper understanding of sterol metabolism and its potential for targeted manipulation.
Q & A
Q. What is the proposed biochemical mechanism of 29-Fluorostigmasterol toxicity in insects?
this compound acts as a pro-insecticide, relying on enzymatic dealkylation by insects to release fluoroacetate, a potent toxin. This metabolic conversion disrupts the tricarboxylic acid (TCA) cycle via competitive inhibition of aconitase, leading to citrate accumulation and energy depletion. To validate this pathway, researchers can track metabolites using isotopic labeling (e.g., -NMR) or liquid chromatography-mass spectrometry (LC-MS) in insect tissues post-exposure .
Q. What experimental protocols are standard for evaluating this compound toxicity in model insects?
- Dietary administration : Dissolve this compound in artificial diet (e.g., for Manduca sexta larvae) at concentrations ranging from 0.01–1.0% (w/w).
- Control comparisons : Include analogs like 29-fluorsitosterol (22,23-saturated) and sodium fluoroacetate to assess structure-activity relationships.
- Mortality metrics : Record lethality over 72–96 hours and compare LC values across analogs .
Q. How can researchers confirm the identity and purity of synthesized this compound?
- Analytical validation : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for structural elucidation (e.g., -, -, and -NMR).
- Purity assessment : Perform gas chromatography (GC) or high-performance liquid chromatography (HPLC) with ≥95% purity thresholds. Cross-reference spectral data with published benchmarks .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination position) influence this compound’s bioactivity?
Comparative studies show that fluorination at C29 enhances toxicity relative to C22/C23-saturated analogs (e.g., 29-fluorsitosterol), likely due to optimized enzymatic recognition and efficient side-chain cleavage. To explore this:
Q. Table 1: Toxicity Comparison of this compound and Analogs
| Compound | LC (μg/g diet) | Target Enzyme Efficiency |
|---|---|---|
| This compound | 0.15 | High |
| 29-Fluorsitosterol | 1.20 | Low |
| Sodium fluoroacetate | 0.05 | N/A |
Q. What experimental challenges arise when tracking this compound’s metabolic intermediates in vivo?
- Metabolite instability : Fluorinated intermediates like 2-fluorocitrate degrade rapidly; use cryopreservation or derivatization (e.g., trimethylsilylation) for stabilization.
- Sensitivity limitations : Employ tandem mass spectrometry (LC-MS/MS) with isotopic internal standards (e.g., -labeled citrate) for quantification .
Q. How can conflicting data on species-specific toxicity be resolved?
Discrepancies may stem from differential enzyme expression (e.g., cytochrome P450 isoforms) or detoxification pathways. Methodological solutions:
- Comparative genomics : Sequence detoxification genes across insect species.
- In vitro assays : Incubate this compound with homogenized insect tissues to measure metabolite profiles .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
